molecular formula C8H7BrFNO2 B8156683 3-Bromo-5-fluoro-4-methoxybenzamide

3-Bromo-5-fluoro-4-methoxybenzamide

Cat. No.: B8156683
M. Wt: 248.05 g/mol
InChI Key: VTHDRBJRFRKTJR-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxybenzamide is a halogenated benzamide derivative featuring a benzene ring substituted with bromo (Br) at position 3, fluoro (F) at position 5, and methoxy (OMe) at position 3. Its structural uniqueness lies in the combination of electron-withdrawing halogens (Br, F) and electron-donating methoxy groups, which may influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHDRBJRFRKTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-methoxybenzamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with ammonia (NH3) or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in dry ether, organolithium reagents (RLi) in hexane or ether.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-fluoro-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Position) Functional Group Molecular Weight Key Differences vs. Target Compound References
This compound C₉H₈BrFNO₂ Br (3), F (5), OMe (4) Benzamide 276.07* Reference compound -
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ Br (5), F (2), OMe (2) Benzamide 324.15 Bromo at position 5; additional methoxyphenyl group
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFINO† Br (3), F (5), I (4) Aniline 331.81‡ Iodo instead of methoxy; amine instead of amide
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde C₁₅H₁₂BrFO₃ Br (3), F (benzyl), OMe (5) Aldehyde 339.16 Aldehyde group; fluorobenzyloxy substituent

*Calculated molecular weight. †Formula inferred from compound name in ; listed formula (C₆H₄BrFNO) conflicts with the name. ‡Calculated based on inferred formula.

Functional Group Variations

  • Benzamide vs.
  • Benzamide vs. Aldehyde : The aldehyde derivative () exhibits higher reactivity due to the electrophilic aldehyde group, making it more suitable for condensation reactions compared to the stable amide .

Substituent Position Effects

  • Positional Isomerism : 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide () demonstrates how bromo at position 5 instead of 3 alters steric and electronic effects. The meta-substituted fluoro and para-methoxy groups in the target compound may enhance resonance stabilization compared to ortho-substituted isomers .
  • Halogen Diversity : Substituting methoxy with iodo (as in 3-Bromo-5-fluoro-4-iodoaniline) increases molecular weight and may enhance halogen-bonding interactions, relevant in crystal engineering .

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